molecular formula C23H30N2O5 B4144037 1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144037
M. Wt: 414.5 g/mol
InChI Key: AYDLOONNPPTDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylphenoxy group attached to an ethylpiperazine moiety, with an oxalate counterion. Its structural complexity and functional groups make it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine oxalate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, ethylamine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The benzylphenoxy group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[2-(2-Benzoylphenoxy)ethyl]-4-ethylpiperazine oxalate: Similar structure but with a benzoyl group instead of a benzyl group.

    1-[2-(2-Benzyloxyphenoxy)ethyl]-4-ethylpiperazine oxalate: Contains an additional oxygen atom in the phenoxy group.

Uniqueness: 1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group provides hydrophobic interactions, while the piperazine ring offers flexibility and potential for hydrogen bonding.

Properties

IUPAC Name

1-[2-(2-benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C2H2O4/c1-2-22-12-14-23(15-13-22)16-17-24-21-11-7-6-10-20(21)18-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11H,2,12-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLOONNPPTDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=CC=C2CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.